molecular formula C17H27O2P B579335 [methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene CAS No. 16934-92-2

[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene

Cat. No.: B579335
CAS No.: 16934-92-2
M. Wt: 294.375
InChI Key: ZNQDMJRMEZAERY-IUINDACWSA-N
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Description

[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene is a chemical compound with a complex structure that includes a phosphinic acid ester and a p-menthane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene typically involves the esterification of methylphenylphosphinic acid with (1R,3R,4S)-p-menthane-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols and phosphines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Alcohols and phosphines.

    Substitution: Various substituted esters and phosphinic acid derivatives.

Scientific Research Applications

[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphinic acid esters: Similar in structure but may have different alkyl or aryl groups attached to the phosphinic acid.

    Phosphine oxides: Oxidized derivatives with different chemical properties.

    Phosphinic acid derivatives: Compounds with variations in the ester or acid moiety.

Uniqueness

[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene is unique due to its specific stereochemistry and the presence of the p-menthane moiety. This gives it distinct chemical and biological properties compared to other phosphinic acid esters.

Properties

CAS No.

16934-92-2

Molecular Formula

C17H27O2P

Molecular Weight

294.375

IUPAC Name

[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene

InChI

InChI=1S/C17H27O2P/c1-13(2)16-11-10-14(3)12-17(16)19-20(4,18)15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3/t14-,16+,17-,20?/m1/s1

InChI Key

ZNQDMJRMEZAERY-IUINDACWSA-N

SMILES

CC1CCC(C(C1)OP(=O)(C)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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